molecular formula C19H19ClN4O B7456104 (5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B7456104
M. Wt: 354.8 g/mol
InChI Key: IMIGJQTYWUDGHA-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a unique structure combining an indole, a piperazine, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperazine and pyridine groups. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: The chlorinated indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions.

    Pyridine Coupling: Finally, the pyridine moiety is coupled to the piperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine under hydrogenation conditions.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Products include indole-2-carboxylic acid derivatives.

    Reduction: Products include piperidine derivatives.

    Substitution: Products include various substituted indoles depending on the nucleophile used.

Scientific Research Applications

(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The indole moiety is known to interact with serotonin receptors, while the piperazine and pyridine groups can modulate the binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone: Lacks the methyl group on the indole ring.

    (5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-3-yl)piperazin-1-yl]methanone: Has the pyridine nitrogen in a different position.

    (5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperidin-1-yl]methanone: Contains a piperidine ring instead of piperazine.

Uniqueness

The unique combination of the indole, piperazine, and pyridine moieties in (5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone provides it with distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5-chloro-1-methylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-22-16-6-5-15(20)12-14(16)13-17(22)19(25)24-10-8-23(9-11-24)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIGJQTYWUDGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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